molecular formula C10H18O5 B8656784 Diisobutyl Dicarbonate CAS No. 119174-41-3

Diisobutyl Dicarbonate

Cat. No. B8656784
M. Wt: 218.25 g/mol
InChI Key: AWQXHKHGNWUDDA-UHFFFAOYSA-N
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Patent
US05281743

Procedure details

Isobutyl chloroformate (136.76 g, 1.0 mol.) was added dropwise to a stirred mixture of powered, anhydrous potassium carbonate (77 g, 0.56 mol) in acetonitrile at such a rate as to maintain a reaction temperature of 40° C. The reaction mixture was stirred for six (6) hours at ambient temperature and then allowed to stand overnight prior to work-up. The crude product was purified by vacuum distillation, and the fraction collected between 58° and 62° C. at 0.05-0.10 mmHg was found to be di-isobutyl dicarbonate. YIELD=86.93 g=80%.
Quantity
136.76 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH:6]([CH3:8])[CH3:7])=[O:3].[C:9](=[O:12])([O-:11])[O-:10].[K+].[K+]>C(#N)C>[C:2]([O:12][C:9]([O:11][CH2:5][CH:6]([CH3:8])[CH3:7])=[O:10])([O:4][CH2:5][CH:6]([CH3:8])[CH3:7])=[O:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
136.76 g
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
77 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
the fraction collected between 58° and 62° C. at 0.05-0.10 mmHg

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=O)(OCC(C)C)OC(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.